molecular formula C13H14Cl3N3O3S B11712876 Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate

Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate

Cat. No.: B11712876
M. Wt: 398.7 g/mol
InChI Key: FBMQXFUTLGCCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C15H18Cl3N3O3S2 . This compound is known for its unique structure, which includes a trichloroethyl group, an acetylamino group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with acetyl chloride to form 2-(acetylamino)benzoic acid. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetylamino group may also play a role in its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)benzoate: Similar structure but lacks the trichloroethyl group.

    Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an acetylamino group.

    Benzoic acid, 2-(acetylamino)-, methyl ester: Another related compound with similar functional groups.

Uniqueness

Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate is unique due to the presence of the trichloroethyl group, which imparts distinctive chemical and biological properties

Properties

Molecular Formula

C13H14Cl3N3O3S

Molecular Weight

398.7 g/mol

IUPAC Name

methyl 2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate

InChI

InChI=1S/C13H14Cl3N3O3S/c1-7(20)17-11(13(14,15)16)19-12(23)18-9-6-4-3-5-8(9)10(21)22-2/h3-6,11H,1-2H3,(H,17,20)(H2,18,19,23)

InChI Key

FBMQXFUTLGCCFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.